3,5‑Diamino Substitution Unlocks Dual‑Vector SAR Compared with Mono‑Amino or N‑Protected Analogues
The 3,5‑diamino substitution pattern provides two chemically differentiated NH₂ handles for amide coupling, urea formation, or reductive amination, a feature absent in the commonly encountered 3‑amino (single‑vector) or N3,N3‑dimethyl (protected, non‑donor) derivatives. In the J. Med. Chem. 2019 AAK1 series, all potent analogues were generated via sequential functionalisation of the 3‑ and 5‑positions, demonstrating that simultaneous access to both vectors is prerequisite for achieving the reported sub‑100 nM AAK1 IC₅₀ values [1]. The N3,N3‑dimethyl congener (CAS 1186502‑09‑9) irreversibly blocks one of these vectors, limiting its utility to single‑arm SAR exploration .
| Evidence Dimension | Number of free NH₂ vectors available for parallel derivatisation |
|---|---|
| Target Compound Data | 2 (3‑NH₂ + 5‑NH₂) |
| Comparator Or Baseline | 3‑amino‑1H‑pyrrolo[2,3‑b]pyridine (1 vector); N3,N3‑dimethyl‑1H‑pyrrolo[2,3‑b]pyridine‑3,5‑diamine (0 free 3‑NH₂) |
| Quantified Difference | Target provides 2× and infinite‑fold more derivatisable NH vectors vs. 3‑amino and N3,N3‑dimethyl analogues, respectively |
| Conditions | Retrosynthetic analysis of AAK1 inhibitor libraries; synthetic accessibility assessment |
Why This Matters
Only the free 3,5‑diamine enables divergent library synthesis from a single commercial building block, reducing procurement complexity and cost per SAR point.
- [1] Verdonck, S., Pu, S.-Y., Sorrell, F. J., et al. (2019). Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3‑b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. J. Med. Chem., 62(12), 6215–6234. View Source
